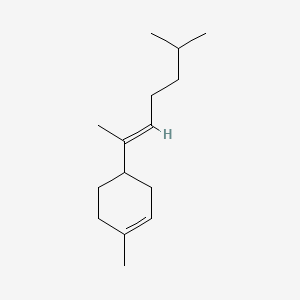
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- is an organic compound belonging to the class of cycloalkenes Cycloalkenes are hydrocarbons containing a ring structure with one or more double bonds This particular compound features a cyclohexene ring substituted with a 1,5-dimethyl-1-hexenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with 1,5-dimethyl-1-hexene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as zeolites or metal oxides may be employed to facilitate the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can yield saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Chlorine gas in the presence of UV light or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Formation of cyclohexanol, cyclohexanone, or cyclohexanecarboxylic acid.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as an intermediate in the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism by which Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A simpler cycloalkene with a single double bond.
1-Methylcyclohexene: A cyclohexene derivative with a methyl group.
4-(1,5-Dimethyl-1-hexenyl)cyclohexene: A similar compound with a different substitution pattern.
Uniqueness
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
74253-03-5 |
|---|---|
Molekularformel |
C15H26 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
1-methyl-4-[(E)-6-methylhept-2-en-2-yl]cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h7-8,12,15H,5-6,9-11H2,1-4H3/b14-7+ |
InChI-Schlüssel |
SLJMTUKVGJMCEJ-VGOFMYFVSA-N |
Isomerische SMILES |
CC1=CCC(CC1)/C(=C/CCC(C)C)/C |
Kanonische SMILES |
CC1=CCC(CC1)C(=CCCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


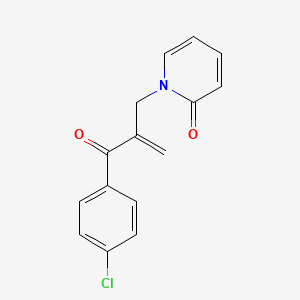
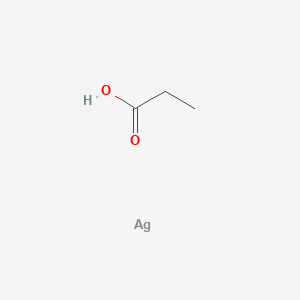


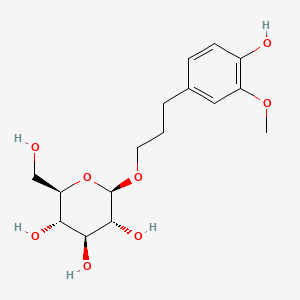
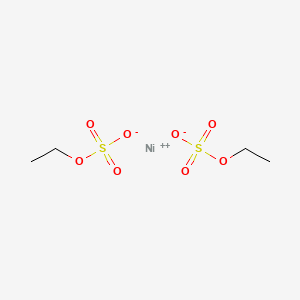
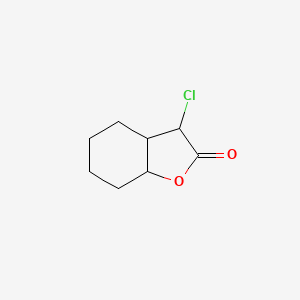


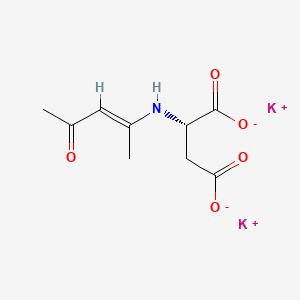
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

